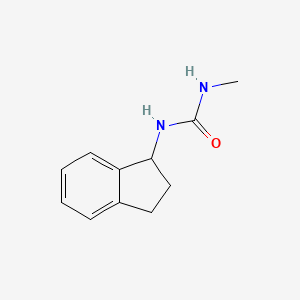![molecular formula C11H11N3O B2958737 2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)isonicotinonitrile CAS No. 1866195-78-9](/img/structure/B2958737.png)
2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)isonicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Oxa-5-azabicyclo[221]heptan-5-yl)isonicotinonitrile is a complex organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)isonicotinonitrile typically involves the use of palladium-catalyzed reactions. One common method is the 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions is crucial for scaling up the production process.
化学反応の分析
Types of Reactions
2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)isonicotinonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Used to modify the bicyclic structure, potentially altering its biological activity.
Substitution: Commonly employed to introduce different substituents on the bicyclic core, leading to diverse derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide or electrophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)isonicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological pathways.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to mimic the activity of natural neurotransmitters, potentially modulating GABAergic signaling pathways . This interaction can lead to various physiological effects, including anxiolytic and anticonvulsant activities.
類似化合物との比較
Similar Compounds
Uniqueness
Compared to similar compounds, 2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)isonicotinonitrile stands out due to its isonicotinonitrile moiety, which enhances its reactivity and potential for functionalization. This unique feature makes it a valuable compound for developing new pharmaceuticals and advanced materials.
特性
IUPAC Name |
2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-5-8-1-2-13-11(3-8)14-6-10-4-9(14)7-15-10/h1-3,9-10H,4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRSSBPQUPYTBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol](/img/structure/B2958658.png)

![1-methanesulfonyl-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}piperidine-4-carboxamide](/img/structure/B2958661.png)
![2-[5-(Difluoromethyl)-1-methylpyrazol-4-yl]acetic acid](/img/structure/B2958664.png)


![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2958669.png)
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid](/img/structure/B2958670.png)

![N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2958674.png)
![3-[4-(3-methylphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2958676.png)
![2-[1-(6-Fluoro-5-methylpyridine-3-amido)cyclobutyl]acetic acid](/img/structure/B2958677.png)
